2,5-Bis(trifluoromethyl)aniline
Overview
Description
2,5-Bis(trifluoromethyl)aniline is an organic compound with the molecular formula (CF3)2C6H3NH2. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2 and 5 positions, along with an amino group at the 1 position. This compound is known for its unique chemical properties, making it valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of 2,5-dichlorotoluene, followed by the reduction of the nitro group to an amine. The trifluoromethyl groups are introduced through a halogen exchange reaction using trifluoromethylating agents .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Bis(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)aniline involves its interaction with molecular targets through its trifluoromethyl groups and amino group. These functional groups can form hydrogen bonds, interact with enzymes, and participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
- 2,4-Bis(trifluoromethyl)aniline
Comparison: 2,5-Bis(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, such as 3,5-Bis(trifluoromethyl)aniline, the 2,5-isomer exhibits different electronic and steric effects, leading to distinct properties and applications .
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVIJUAZAEWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352132 | |
Record name | 2,5-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-93-8 | |
Record name | 2,5-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,5-Bis(trifluoromethyl)aniline useful in organic synthesis?
A1: this compound has shown promise as a monodentate transient directing group (MonoTDG) in palladium-catalyzed C-H activation reactions. [] This allows for the direct functionalization of otherwise unreactive C-H bonds, offering a powerful tool for the synthesis of complex molecules. Specifically, it enables the ortho-C-H iodination of benzaldehydes, a transformation previously challenging to achieve. []
Q2: Can you give an example of this compound's application in total synthesis?
A2: Yes, researchers successfully employed this compound in the total synthesis of hernandial, a natural product. [] The MonoTDG facilitated a crucial C-H iodination step, which was then followed by a copper-catalyzed cross-coupling reaction to complete the synthesis. This highlights the compound's utility in constructing complex natural product frameworks.
Q3: How is this compound utilized in the preparation of pharmaceuticals?
A3: this compound serves as a key building block in the synthesis of dutasteride, a drug used to treat benign prostatic hyperplasia. [] The compound participates in an amidation reaction with an acyl chloride derivative of a steroid intermediate to yield dutasteride. This synthetic route is reported to be efficient, cost-effective, and suitable for industrial production. []
Q4: Are there any known impurities associated with the use of this compound in dutasteride synthesis?
A4: Research indicates the presence of specific impurities, like "impurity I", in dutasteride synthesis when using this compound. [, ] This impurity arises from side reactions during the crucial condensation step between a steroid intermediate and this compound. [] Developing refined synthetic methods and purification strategies to minimize such impurities is crucial for ensuring drug safety and efficacy.
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